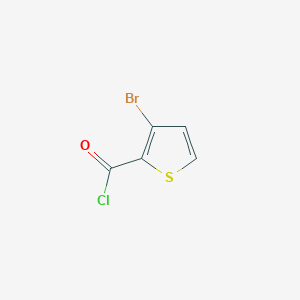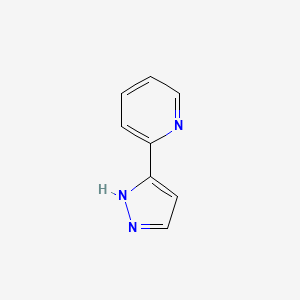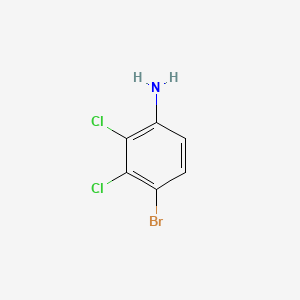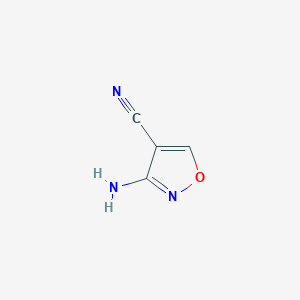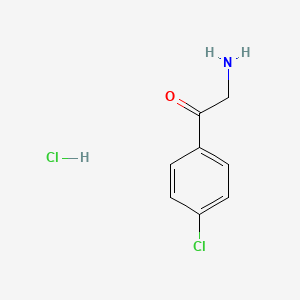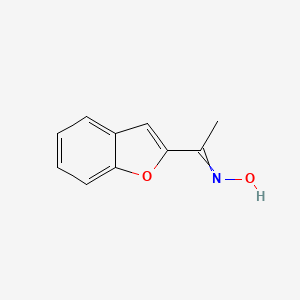![molecular formula C25H18ClN3 B1273836 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 173458-82-7](/img/structure/B1273836.png)
7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
説明
The compound "7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine" is a derivative of the pyrrolo[2,3-d]pyrimidine class, which is a structure of interest in medicinal chemistry due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and potential applications, which can provide insights into the compound of interest.
Synthesis Analysis
The synthesis of related pyrrolo[2,3-d]pyrimidine compounds involves several steps, including reductive cyclization and catalytic hydrogenation. For instance, compound 10, a 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine, was prepared through reductive cyclization of corresponding 6-(1-cyanoalkyl)-5-nitropyrimidines. This process was followed by catalytic hydrogenation, which led to C-benzyl bond cleavage and the formation of a 6-amino-7-benzyl derivative . Another synthesis method reported involves the coupling of a chlorophenoxy phenylmethanamine with a 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine to yield a product characterized by spectral analyses . These methods suggest that the synthesis of the compound of interest might involve similar cyclization and coupling reactions.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by a fused pyrrolo and pyrimidine ring system. The presence of substituents such as benzyl, chloro, and phenyl groups can significantly influence the chemical behavior and potential biological activity of these compounds. The molecular structure is typically confirmed through spectral analyses, which can include NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions of pyrrolo[2,3-d]pyrimidine derivatives can vary depending on the substituents attached to the core structure. For example, catalytic hydrogenation of a dibenzyl-substituted compound led to C-benzyl bond cleavage . This indicates that the compound of interest may also undergo similar reactions under catalytic hydrogenation conditions, potentially leading to the formation of new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of a chlorophenoxy group in the synthesis of a related compound suggests that the compound of interest may also exhibit unique properties due to the presence of a chloro substituent. Additionally, the docking studies mentioned in the synthesis of related compounds imply that these derivatives can interact with biological targets, which is an important aspect of their chemical properties .
科学的研究の応用
1. Specific Scientific Field The compound is being studied in the field of Medicinal Chemistry .
3. Methods of Application or Experimental Procedures The compound was synthesized in three steps with high yields . In the first step, 6-chloro-7-deazapurine was treated with benzocaine in ethanol at refluxing conditions overnight to obtain a precursor for the synthesis of hydrazide .
4. Results or Outcomes Among the synthesized compounds, some showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM . This was comparable to the well-known TKI sunitinib (IC50 = 261 nM) . Mechanistic investigations revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Antimicrobial Activity
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives, including 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
- Methods of Application or Experimental Procedures : The antimicrobial activity of these compounds is typically assessed using in vitro assays against a variety of bacterial and fungal strains .
- Results or Outcomes : Some pyrimidine derivatives have shown promising activity against microbial strains .
Janus Kinase (JAK) Inhibitors
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, are used as building blocks in the synthesis of JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .
- Methods of Application or Experimental Procedures : The compound is synthesized from dimethyl malonate in a seven-step process .
- Results or Outcomes : Several JAK inhibitors with a pyrrolo[2,3-d]pyrimidine core have been approved by the FDA, including ruxolitinib, tofacitinib, and oclacitinib .
Pharmaceutical Intermediates
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
- Methods of Application or Experimental Procedures : The compound is used as a building block in the synthesis of various pharmaceuticals .
- Results or Outcomes : The compound has been used in the synthesis of drugs such as CP690550 and CGP76030 .
Antimicrobial Activity
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives, including 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
- Methods of Application or Experimental Procedures : The antimicrobial activity of these compounds is typically assessed using in vitro assays against a variety of bacterial and fungal strains .
- Results or Outcomes : Some pyrimidine derivatives have shown promising activity against microbial strains .
Janus Kinase (JAK) Inhibitors
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, are used as building blocks in the synthesis of JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .
- Methods of Application or Experimental Procedures : The compound is synthesized from dimethyl malonate in a seven-step process .
- Results or Outcomes : Several JAK inhibitors with a pyrrolo[2,3-d]pyrimidine core have been approved by the FDA, including ruxolitinib, tofacitinib, and oclacitinib .
Pharmaceutical Intermediates
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
- Methods of Application or Experimental Procedures : The compound is used as a building block in the synthesis of various pharmaceuticals .
- Results or Outcomes : The compound has been used in the synthesis of drugs such as CP690550 and CGP76030 .
Safety And Hazards
特性
IUPAC Name |
7-benzyl-4-chloro-5,6-diphenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3/c26-24-22-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)29(25(22)28-17-27-24)16-18-10-4-1-5-11-18/h1-15,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNUPXMPYFDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377472 | |
| Record name | 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
173458-82-7 | |
| Record name | 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



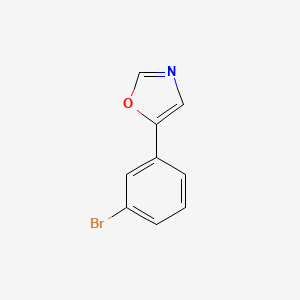
![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)
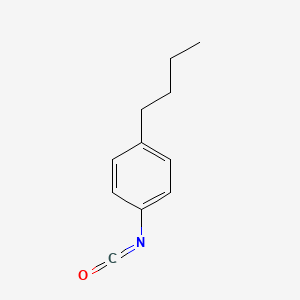
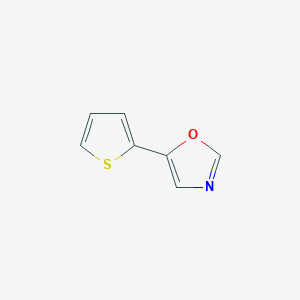
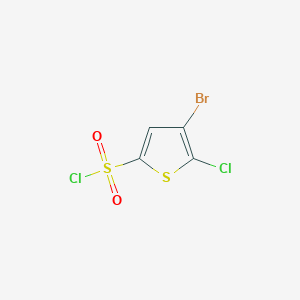
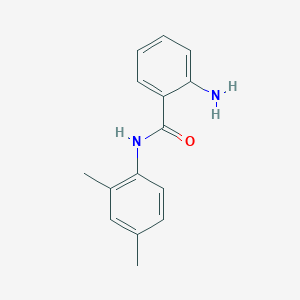
![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)
![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)
